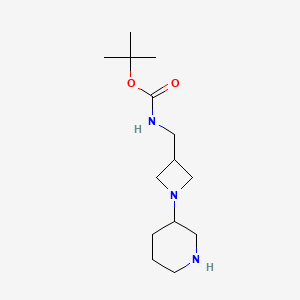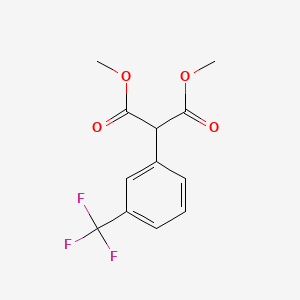
(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1187930-13-7 . It has a molecular weight of 210.23 and its IUPAC name is tert-butyl 5-hydroxy-2-pyridinylcarbamate . The compound is typically a yellow solid .
Physical And Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 210.23 .Applications De Recherche Scientifique
Biotechnological Applications
Research into lactic acid and its derivatives showcases the potential of biotechnological routes for producing valuable chemicals. Lactic acid, a prominent hydroxycarboxylic acid derived from biomass fermentation, serves as a precursor for various chemicals including esters and other derivatives through both chemical and biotechnological processes (Gao, Ma, & Xu, 2011). This highlights the significance of exploring similar routes for compounds like "(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester" in green chemistry applications.
Environmental Biodegradation
The biodegradation and fate of ether compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater are of environmental concern. Studies reveal microorganisms capable of degrading ETBE, potentially offering insights into biodegradation pathways and remediation strategies for related esters and carbamic acid derivatives (Thornton et al., 2020). Understanding these mechanisms could be essential for mitigating the environmental impact of similar compounds.
Pharmacological Significance
Carbamates, including esters of carbamic acids, are noted for their inhibitory effects on acetylcholinesterase (AChE), with implications for developing insecticides and therapeutic agents. The rate of decarbamoylation, a crucial step in their pharmacological activity, varies significantly with the size of the alkyl substituents on the carbamoyl group, emphasizing the importance of structural considerations in the development of new inhibitors (Rosenberry & Cheung, 2019).
Propriétés
IUPAC Name |
tert-butyl N-(5-hydroxypyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-5-4-7(13)6-11-8/h4-6,13H,1-3H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCRRDRANSZAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)

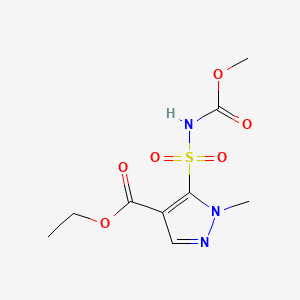
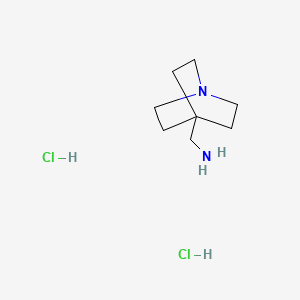


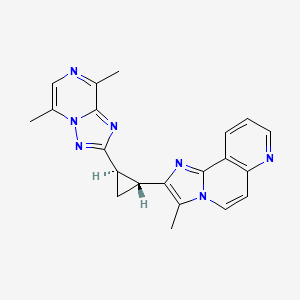


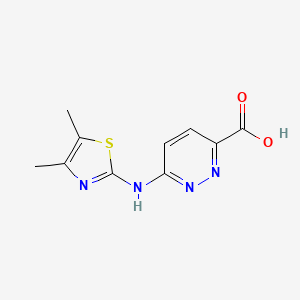
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)
